4-Mercaptobenzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-mercaptobenzenesulfonic acid derivatives often involves complex chemical reactions, aiming to introduce or modify functional groups to achieve desired properties. For example, Sławiński et al. (2013) describe the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives through reactions involving N-(benzenesulfonyl)cyanamide potassium salts with various hydrazinecarbodithioic acid esters and other components, highlighting the compound's versatility in synthesizing antibacterial agents (Sławiński et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-mercaptobenzenesulfonic acid and its derivatives plays a crucial role in their chemical behavior and application potential. Li et al. (2015) conducted a comprehensive study using vibrational spectroscopy and density functional theory (DFT) to analyze the molecular structure of 4-mercaptobenzoic acid, a closely related compound. Their work involved predicting IR and Raman spectra for the molecule, with experimental data supporting the theoretical models. This research provides insights into the molecular vibrations and structural characteristics of such compounds (Li et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-mercaptobenzenesulfonic acid often result in the formation of complex molecules with varied applications. For instance, the synthesis of ZnO/4-mercaptobenzoic acid/Au composite particles by Li et al. (2013) showcases the compound's utility in preparing materials with potential applications in catalysis and sensing. This study demonstrates how 4-mercaptobenzoic acid can serve as a linker between ZnO particles and Au nanoparticles, emphasizing the compound's role in fabricating nanostructured materials (Li et al., 2013).
Physical Properties Analysis
The physical properties of 4-mercaptobenzenesulfonic acid, such as solubility, melting point, and crystalline structure, are critical for its application in various domains. Although specific studies focusing on these aspects were not identified in the current search, understanding these properties is essential for optimizing the compound's use in synthesis and application processes.
Chemical Properties Analysis
The chemical properties of 4-mercaptobenzenesulfonic acid, including its reactivity, stability, and interaction with other molecules, determine its utility in chemical syntheses and applications. The work by Sun et al. (2021) on using 4-mercaptobenzoic acid as a matrix for mass spectrometry analysis of metals underscores the compound's chemical properties that facilitate its role in enhancing MS signal intensity and reproducibility in metal analysis (Sun et al., 2021).
Scientific Research Applications
Antibacterial Activity : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).
Cleavage of Nitrobenzenesulfonamides : Odorless thiols, including p-Mercaptobenzoic acid, have been used for the cleavage of nitrobenzenesulfonyl groups, widely utilized for selective protection and activation of amines (Matoba et al., 2008).
Hydrodesulfurization Studies : Research on the hydrodesulfurization (HDS) of mercapto and methylmercaptobenzene has revealed the significant effect of a hydroxyl substituent on the reaction rates, providing insights into the interactions of sulfur-containing compounds (Viljava & Krause, 1996).
SERS and DFT Investigations : Studies on 4-mercaptobenzoic acid adsorbed on Ag colloids have been conducted using surface-enhanced Raman scattering (SERS) spectroscopy and density functional theory (DFT) to understand adsorption behaviors and enhancements (Ho & Lee, 2015).
Analysis of Metals : 4-Mercaptobenzoic acid has been used as a matrix in mass spectrometry for the sensitive analysis of metals, showing potential in rapid screening and determination of ultratrace metals in particulate matter (Sun et al., 2021).
Electrochemical Studies : The electrochemical behavior of 4-mercaptobenzoic acid self-assembled monolayers on gold surfaces has been investigated, revealing insights into the protonation/deprotonation processes of acid-terminated monolayers (Rosendahl & Burgess, 2008).
Safety And Hazards
4-Mercaptobenzenesulfonic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-sulfanylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBNVDPBWRTOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221537 | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptobenzenesulfonic acid | |
CAS RN |
7134-41-0 | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7134-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Mercaptobenzenesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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